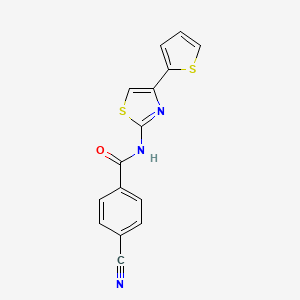![molecular formula C16H19NO4 B2921436 4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide CAS No. 1795301-77-7](/img/structure/B2921436.png)
4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is an organic compound with the molecular formula C14H19NO3
Mecanismo De Acción
Pharmacokinetics
The compound has a predicted boiling point of 4316±350 °C and a predicted density of 1147±006 g/cm3 . Its pKa is predicted to be 14.23±0.46 . These properties may influence its bioavailability, but more research is needed to confirm this.
Result of Action
The molecular and cellular effects of 4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide’s action are currently unknown. As this compound is relatively new, further studies are required to understand its effects .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide typically involves the following steps:
Formation of the Benzamide Core: The benzamide core can be synthesized by reacting 4-ethoxybenzoic acid with an appropriate amine under dehydrating conditions.
Introduction of the Furan Group: The furan group can be introduced via a coupling reaction, such as the Suzuki-Miyaura coupling, where a furan boronic acid derivative reacts with a halogenated benzamide.
Addition of the Methoxyethyl Group: The methoxyethyl group can be added through an alkylation reaction, where the benzamide derivative reacts with a methoxyethyl halide in the presence of a base.
Industrial Production Methods
Industrial production methods for this compound may involve optimizing the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalysts, improved reaction conditions, and efficient purification techniques.
Análisis De Reacciones Químicas
Types of Reactions
4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide can undergo various chemical reactions, including:
Oxidation: The furan ring can be oxidized to form furanones or other oxygenated derivatives.
Reduction: The benzamide group can be reduced to form amines or other reduced products.
Substitution: The ethoxy and methoxyethyl groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydride (NaH) and alkyl halides.
Major Products Formed
Oxidation: Furanones and other oxygenated derivatives.
Reduction: Amines and other reduced products.
Substitution: Various substituted benzamide derivatives.
Aplicaciones Científicas De Investigación
4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide has several scientific research applications, including:
Chemistry: It can be used as a building block for the synthesis of more complex organic molecules.
Biology: It may serve as a probe or ligand in biochemical assays to study enzyme interactions or receptor binding.
Industry: It can be used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Comparación Con Compuestos Similares
Similar Compounds
- 4-ethoxy-N-(tetrahydro-2-furanylmethyl)benzamide
- 4-methoxy-N-(2,2,2-trichloro-1-(tetrahydro-2-furanylmethyl)amino)ethyl)benzamide
- 4-tert-butyl-N-(2-furanylmethyl)benzamide
Uniqueness
4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide is unique due to the presence of both furan and methoxyethyl groups, which confer distinct chemical properties and potential applications. Its structure allows for versatile chemical modifications and interactions, making it a valuable compound in various research and industrial contexts.
Propiedades
IUPAC Name |
4-ethoxy-N-[2-(furan-2-yl)-2-methoxyethyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4/c1-3-20-13-8-6-12(7-9-13)16(18)17-11-15(19-2)14-5-4-10-21-14/h4-10,15H,3,11H2,1-2H3,(H,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ARRMKEYNZVOMHE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C(=O)NCC(C2=CC=CO2)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![4-{[(4-methyl-4H-1,2,4-triazol-3-yl)sulfanyl]methyl}benzohydrazide](/img/structure/B2921354.png)
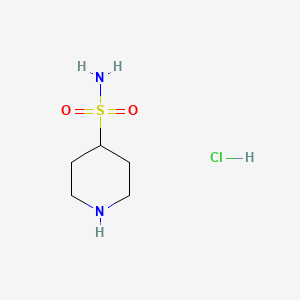
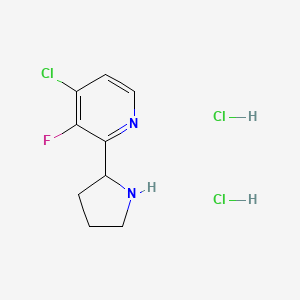
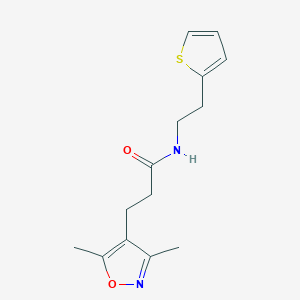
![[(1,2,3,4-Tetrahydronaphthalen-1-yl)carbamoyl]methyl 5,6-dichloropyridine-3-carboxylate](/img/structure/B2921364.png)
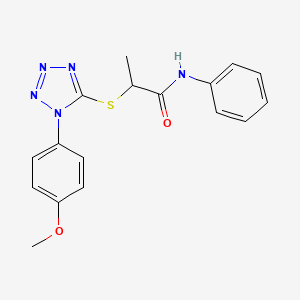
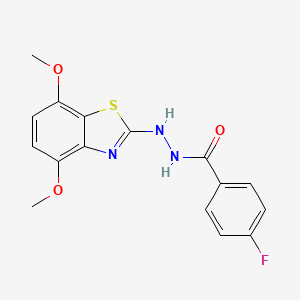
![1-(3,4-dihydroquinolin-1(2H)-yl)-2-((9-(4-methoxyphenyl)pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazin-3-yl)thio)ethanone](/img/new.no-structure.jpg)
![[(1-Cyanocyclopentyl)carbamoyl]methyl 6-oxo-1-phenyl-1,4,5,6-tetrahydropyridazine-3-carboxylate](/img/structure/B2921369.png)
![2-{[3-(2,4-dimethylphenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-(3-methoxyphenyl)acetamide](/img/structure/B2921370.png)
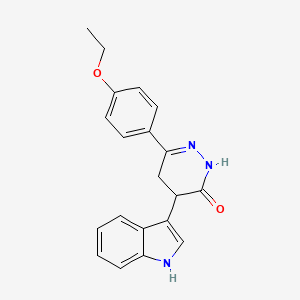
![(3S)-1-[2-(4-Chlorophenoxy)-2-methylpropanoyl]piperidine-3-carboxylic acid](/img/structure/B2921372.png)
![N-[1-(thiophene-2-carbonyl)-1,2,3,4-tetrahydroquinolin-7-yl]butanamide](/img/structure/B2921374.png)
